“4-[5-Phenyl-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide” is a class of pyrazolyl benzenesulfonamide compounds used in treating inflammation and inflammation-related disorders . It has been used for the treatment of inflammation or an inflammation-associated disorder .
The molecular formula of “4-[5-Phenyl-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide” is C17H14F3N3O2S . The molecular weight is 381.37 g/mol .
Desmethyl Celecoxib falls under the category of non-steroidal anti-inflammatory drugs (NSAIDs), specifically classified as COX-2 inhibitors. These compounds are designed to selectively inhibit the COX-2 enzyme, which plays a crucial role in the inflammatory response by catalyzing the formation of pro-inflammatory prostaglandins.
The synthesis of Desmethyl Celecoxib can be achieved through various methods, with one common approach being the Claisen condensation followed by cyclo-condensation.
Desmethyl Celecoxib features a complex molecular structure that includes several functional groups contributing to its biological activity.
The molecular weight of Desmethyl Celecoxib is approximately 357.34 g/mol. Its structural characteristics can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier Transform Infrared (FTIR) spectroscopy, which provide insights into the arrangement of atoms and functional groups .
Desmethyl Celecoxib is involved in various chemical reactions that can modify its structure and enhance its properties.
Desmethyl Celecoxib exerts its pharmacological effects primarily through selective inhibition of the COX-2 enzyme.
Studies indicate that Desmethyl Celecoxib demonstrates significant anti-inflammatory activity comparable to that of its parent compound, Celecoxib .
Desmethyl Celecoxib has diverse applications across various scientific fields:
Desmethyl Celecoxib is also utilized in drug formulation development and optimization processes aimed at enhancing bioavailability and therapeutic efficacy .
Desmethyl Celecoxib (C₁₆H₁₂F₃N₃O₂S, CAS 170569-87-6) is a selective cyclooxygenase-2 (COX-2) inhibitor derived from the prototypical COX-2 inhibitor Celecoxib. This analog is characterized by the removal of a methyl group from Celecoxib’s pyrazole ring, resulting in distinct physicochemical and pharmacological properties. Unlike its parent compound, Desmethyl Celecoxib lacks FDA approval for clinical use but serves as a critical tool for studying COX-2 inhibition mechanisms and structure-activity relationships (SAR). Research indicates it retains potent anti-inflammatory activity while offering insights into pharmacophore optimization strategies for COX-targeted therapeutics [2] [6].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: